

Spectroscopic Profile of Diisobutyl Terephthalate: A Technical Guide

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Compound of Interest

Compound Name: *Diisobutyl terephthalate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diisobutyl terephthalate** (DIBT), a widely used plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of DIBT in research and industrial applications.

Spectroscopic Data Summary

The spectroscopic data for **Diisobutyl terephthalate** is summarized in the tables below. These values are compiled from various sources and represent typical spectral characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.09	s	2H	Ar-H
~4.10	d	4H	-O-CH ₂ -CH-
~2.05	m	2H	-O-CH ₂ -CH-(CH ₃) ₂
~1.00	d	12H	-CH-(CH ₃) ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~165.5	C=O
~134.0	Ar-C (quaternary)
~129.5	Ar-CH
~71.5	-O-CH ₂ -
~28.0	-CH-(CH ₃) ₂
~19.0	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1270	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ester)
~730	Strong	C-H bend (aromatic, para-substituted)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
278.15	Low	[M] ⁺ (Molecular Ion)
223	Moderate	[M - C ₄ H ₉] ⁺
205	High	[M - OC ₄ H ₉] ⁺
149	High (often base peak)	[C ₈ H ₅ O ₃] ⁺ (Phthalic anhydride fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **Diisobutyl terephthalate** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of **Diisobutyl terephthalate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

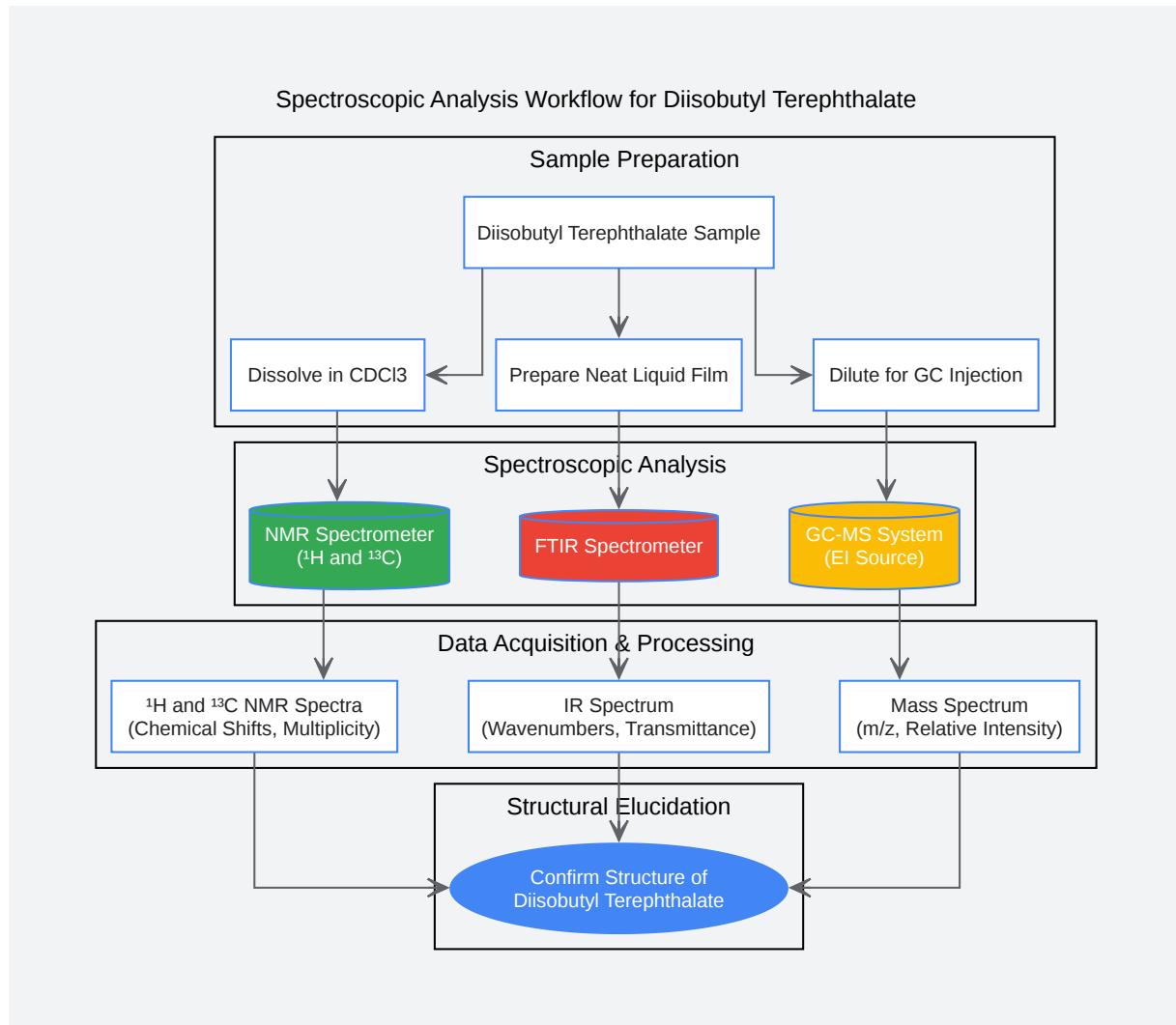
Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

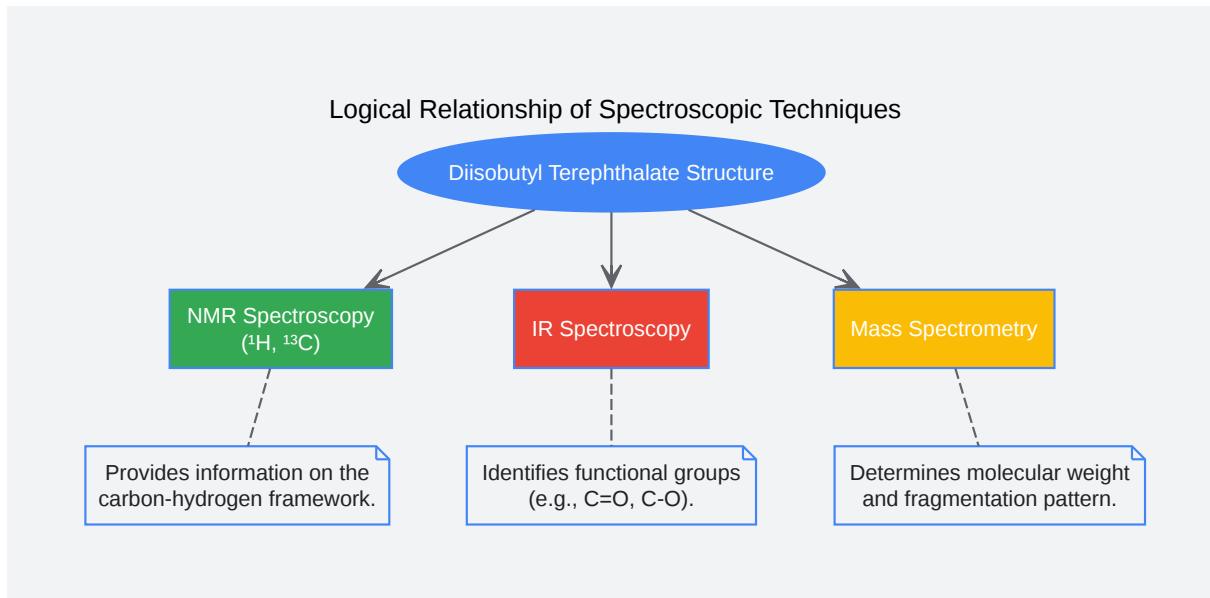
- Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.
- Mass Range: Scanned from m/z 40 to 500.
- Inlet System (for GC-MS): The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS source.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the techniques.

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Caption: Workflow for the spectroscopic analysis of **Diisobutyl Terephthalate**.



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Caption: Relationship between spectroscopic techniques and structural information.

- To cite this document: BenchChem. [Spectroscopic Profile of Diisobutyl Terephthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099900#spectroscopic-data-of-diisobutyl-terephthalate-nmr-ir-ms>

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